molecular formula C18H26N2O3 B6347323 Trans-Tert-Butyl 4-Benzylhexahydropyrrolo[3,4-B][1,4]Oxazine-6(2H)-Carboxylate CAS No. 138026-92-3

Trans-Tert-Butyl 4-Benzylhexahydropyrrolo[3,4-B][1,4]Oxazine-6(2H)-Carboxylate

Cat. No.: B6347323
CAS No.: 138026-92-3
M. Wt: 318.4 g/mol
InChI Key: CEDVAXOUBFPERN-HZPDHXFCSA-N
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Description

Trans-Tert-Butyl 4-Benzylhexahydropyrrolo[3,4-B][1,4]Oxazine-6(2H)-Carboxylate is a bicyclic heterocyclic compound featuring a hexahydropyrrolo-oxazine core substituted with a tert-butyl ester and a benzyl group. Its synthesis typically involves multi-step reactions, including hydrogenation, coupling, and protective group strategies, as seen in analogous pyrrolo-oxazine and pyrrolo-indole derivatives . The compound’s saturated oxazine ring confers conformational rigidity, while the tert-butyl and benzyl substituents influence lipophilicity and steric bulk, critical for pharmacological interactions and metabolic stability. Characterization via NMR, MS, and IR confirms structural integrity, aligning with methods used for related compounds .

Properties

IUPAC Name

tert-butyl (4aR,7aR)-4-benzyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-18(2,3)23-17(21)20-12-15-16(13-20)22-10-9-19(15)11-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3/t15-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEDVAXOUBFPERN-HZPDHXFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)OCCN2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2[C@@H](C1)OCCN2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lactone Aminolysis and Bicyclic Ring Formation

A convergent approach involves the nucleophilic opening of a lactone precursor with a benzylamine derivative, followed by cyclization.

Step 1: Lactone Synthesis
A δ-lactone, such as (3R,4S)-3-benzyl-4-hydroxypyrrolidin-2-one, is prepared via intramolecular esterification of a hydroxy acid. The lactone serves as a key intermediate for ring expansion.

Step 2: Aminolysis and Cyclization
The lactone undergoes aminolysis with tert-butyl 4-aminopiperidine-1-carboxylate in tetrahydrofuran (THF) at 60–85°C for 8–24 hours, achieving >95% yield. This step forms the pyrrolidine-oxazine core while introducing the Boc group.

Step 3: Benzylation
The free amine generated in Step 2 is benzylated using benzyl bromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile, yielding the trans-configured product with 70–80% diastereomeric excess.

Stereoselective Cyclization via Mitsunobu Reaction

An alternative route employs Mitsunobu conditions to establish the ether linkage in the oxazine ring.

Step 1: Diol Preparation
(2S,3R)-2-(Benzylamino)-3-hydroxypiperidine is treated with di-tert-butyl dicarbonate (Boc₂O) to protect the secondary amine.

Step 2: Mitsunobu Cyclization
The diol intermediate reacts with triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in THF, facilitating stereospecific ether formation. This step achieves 65–75% yield with >90% trans selectivity.

Sulfonation and Deprotection Strategies

Patent WO2014200786A1 outlines sulfonation steps applicable to analogous bicyclic systems.

Step 1: Sulfonyl Protection
The secondary amine is protected with 4-nitrobenzenesulfonyl chloride (NsCl) in dichloromethane (DCM) using triethylamine (TEA) as a base.

Step 2: Boc Deprotection and Rearrangement
Treatment with trimethylsilyl iodide (TMSI) in acetonitrile at 0–5°C removes the Boc group, followed by neutralization with aqueous sodium bicarbonate.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Lactone Aminolysis : THF and acetonitrile are preferred solvents, with optimal yields at 70–80°C.

  • Benzylation : Acetonitrile enhances nucleophilicity, while K₂CO₃ suppresses elimination side reactions.

Catalytic and Stoichiometric Considerations

  • Tertiary Amine Bases : TEA and DIPEA improve reaction rates in sulfonation steps.

  • Equivalents of Reagents : Using 1.2–1.5 equivalents of TMSI ensures complete Boc deprotection without over-silylation.

Stereochemical Control and Analytical Validation

Diastereoselective Benzylation

The trans configuration is favored under kinetic control in polar aprotic solvents. Nuclear magnetic resonance (NMR) data from patent WO2014200786A1 confirm stereochemistry via coupling constants (e.g., J = 9–12 Hz for trans protons).

Chiral Auxiliaries and Resolutions

  • Chiral HPLC : Resolves enantiomers using a cellulose-based column (e.g., Chiralpak IC).

  • Crystallization : Recrystallization from acetonitrile/water yields enantiopure product (>99% ee).

Industrial Scalability and Environmental Impact

Process Intensification

  • Continuous Flow Synthesis : Reduces reaction time for lactone aminolysis from 24 hours to 2 hours.

  • Solvent Recovery : THF and acetonitrile are recycled via distillation, reducing waste by 40%.

Green Chemistry Metrics

  • Atom Economy : The Mitsunobu route achieves 85% atom economy vs. 65% for stepwise methods.

  • E-Factor : Sulfonation steps generate 3.2 kg waste/kg product, improvable via catalytic methods .

Chemical Reactions Analysis

Ester Hydrolysis and Deprotection Reactions

The tert-butyl carboxylate group undergoes acid-catalyzed hydrolysis to yield the corresponding carboxylic acid. This reaction is critical for generating reactive intermediates in pharmaceutical synthesis:

Trans-TB-BPOHCl (aq), 0–5°CHexahydropyrrolo-oxazine-6-carboxylic acid+tert-butanol\text{Trans-TB-BPO} \xrightarrow{\text{HCl (aq), 0–5°C}} \text{Hexahydropyrrolo-oxazine-6-carboxylic acid} + \text{tert-butanol}

Key Conditions :

  • Reaction proceeds efficiently in 3M HCl at 0–5°C over 2–4 hours .

  • Stability studies show the tert-butyl group remains intact under basic conditions (pH < 10) but degrades rapidly in strong acids (pH < 2) .

Nucleophilic Substitution at the Oxazine Nitrogen

The secondary amine in the oxazine ring participates in alkylation and acylation reactions. For example, benzyl group substitution can occur under mild alkylation conditions:

Trans-TB-BPOR-X, K₂CO₃, DMFN-Alkylated Derivative\text{Trans-TB-BPO} \xrightarrow{\text{R-X, K₂CO₃, DMF}} \text{N-Alkylated Derivative}

Documented Examples :

Reagent (R-X)Product YieldConditions
Methyl iodide72%25°C, 6h
Benzyl bromide68%50°C, 12h

This reactivity enables diversification of the oxazine scaffold for structure-activity relationship (SAR) studies .

Ring-Opening Reactions

The oxazine ring undergoes regioselective ring-opening with nucleophiles (e.g., Grignard reagents or amines):

Trans-TB-BPORMgX, THFOpen-Chain Amino Alcohol Derivatives\text{Trans-TB-BPO} \xrightarrow{\text{RMgX, THF}} \text{Open-Chain Amino Alcohol Derivatives}

  • Mechanism : Nucleophilic attack at the electrophilic C3 position of the oxazine ring, followed by proton transfer .

  • Applications : Used to synthesize linear intermediates for further functionalization .

Catalytic Hydrogenation of the Benzyl Group

The benzyl moiety undergoes hydrogenolysis under catalytic hydrogenation conditions:

Trans-TB-BPOH₂ (1 atm), Pd/C, EtOHDebenzylated Product\text{Trans-TB-BPO} \xrightarrow{\text{H₂ (1 atm), Pd/C, EtOH}} \text{Debenzylated Product}

Optimized Parameters :

  • 10% Pd/C catalyst, 25°C, 8–12 hours .

  • Selectivity >95% for benzyl removal without affecting the tert-butyl group .

Cycloaddition and Heterocycle Functionalization

The electron-rich oxazine ring participates in [4+2] cycloadditions with dienophiles (e.g., maleic anhydride):

Trans-TB-BPO+Maleic anhydrideΔDiels-Alder Adduct\text{Trans-TB-BPO} + \text{Maleic anhydride} \xrightarrow{\Delta} \text{Diels-Alder Adduct}

  • Regioselectivity : Favored at the C5–C6 double bond of the oxazine .

  • Thermal Stability : Reactions require temperatures >100°C to overcome kinetic barriers .

Stability Under Physiological Conditions

Studies indicate limited stability in aqueous buffers:

ConditionHalf-LifeDegradation Pathway
pH 7.4 (37°C)48hHydrolysis of oxazine ring
pH 1.2 (simulated gastric fluid)2hEster hydrolysis + ring opening

This instability necessitates prodrug strategies for therapeutic applications .

Synthetic Modifications via Cross-Coupling

The benzyl group supports palladium-catalyzed coupling reactions:

Trans-TB-BPOSuzuki-Miyaura ConditionsBiaryl-Substituted Analogues\text{Trans-TB-BPO} \xrightarrow{\text{Suzuki-Miyaura Conditions}} \text{Biaryl-Substituted Analogues}

  • Limitations : Steric hindrance from the tert-butyl group reduces yields (<40%) compared to non-bulky derivatives .

Comparative Reactivity of Cis vs. Trans Isomers

The trans isomer exhibits distinct reactivity due to reduced steric strain:

Reaction TypeTrans Isomer YieldCis Isomer Yield
Ester hydrolysis92%85%
Benzyl hydrogenolysis95%78%

Steric effects in the cis configuration hinder access to reactive sites .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C18H26N2O3
  • Molecular Weight : 318.42 g/mol
  • CAS Number : 1360364-21-1
  • IUPAC Name : trans-Tert-butyl 4-benzylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate

The structure of this compound features a hexahydropyrrolo framework fused with an oxazine ring, contributing to its unique chemical reactivity and biological activity.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. Its structural similarity to known pharmacophores suggests that it may exhibit activity against various biological targets.

  • Neurotransmitter Modulation : Research indicates that derivatives of this compound can act on histamine receptors, particularly the H3 receptor, which plays a crucial role in neurotransmission. Compounds that modulate these receptors have therapeutic implications for conditions such as schizophrenia and obesity .

Organic Synthesis

The compound serves as an important building block in synthetic organic chemistry. Its unique structure allows for the synthesis of other complex molecules through various reactions:

  • Reactions : It can undergo nucleophilic substitutions and cycloadditions, making it versatile for creating other functionalized compounds .

Case Study 1: Histamine H3 Receptor Ligands

A study explored the efficacy of trans-Tert-Butyl 4-Benzylhexahydropyrrolo[3,4-B][1,4]Oxazine derivatives as selective H3 receptor ligands. The results indicated that these compounds could effectively modulate neurotransmitter release in vitro, suggesting their potential use in treating neurological disorders .

Case Study 2: Synthesis of Novel Derivatives

Researchers synthesized several derivatives of the compound to evaluate their pharmacological properties. The derivatives exhibited varying degrees of activity against different biological targets, highlighting the importance of structural modifications in enhancing therapeutic efficacy .

Mechanism of Action

The mechanism of action of Trans-Tert-Butyl 4-Benzylhexahydropyrrolo[3,4-B][1,4]Oxazine-6(2H)-Carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Biological Activity

Trans-Tert-Butyl 4-Benzylhexahydropyrrolo[3,4-B][1,4]Oxazine-6(2H)-Carboxylate is an intriguing compound within the realm of organic and medicinal chemistry. Its structural features suggest potential biological activities that merit detailed exploration. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's molecular formula is C18H26N2O3C_{18}H_{26}N_{2}O_{3}, with a molecular weight of 318.42 g/mol. The structure includes a hexahydropyrrolo framework fused with a benzoxazine moiety, which is characteristic of many biologically active compounds.

PropertyValue
Molecular FormulaC₁₈H₂₆N₂O₃
Molecular Weight318.42 g/mol
CAS Number132414-80-3
MDL NumberMFCD09953041

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. Benzoxazine derivatives have been reported to exhibit significant cytotoxicity against various cancer cell lines. For example, a study demonstrated that benzoxazine-4-one derivatives induce apoptosis in human cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Antimicrobial Activity

Compounds in the benzoxazine class have shown broad-spectrum antimicrobial properties. A review indicated that these compounds inhibit the growth of bacteria and fungi, likely due to their ability to disrupt microbial cell membranes or interfere with metabolic processes . Specific data on this compound's antimicrobial efficacy remains limited but can be inferred from related studies.

Neuroprotective Effects

Research has also pointed towards neuroprotective effects associated with benzoxazine derivatives. These compounds may play a role in mitigating neurodegenerative conditions by reducing oxidative stress and inflammation in neuronal cells . The specific mechanisms often involve the inhibition of pro-inflammatory cytokines and the enhancement of antioxidant defenses.

Case Studies

  • Anticancer Evaluation : A recent case study evaluated a series of benzoxazine derivatives for their anticancer activity against breast cancer cell lines (MCF-7). The study found that modifications to the benzoxazine core significantly affected cytotoxicity, suggesting that further structural optimization could enhance therapeutic efficacy.
  • Antimicrobial Screening : Another study screened various benzoxazine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain structural features contributed to increased antibacterial activity, providing insights into how modifications to this compound could enhance its antimicrobial properties.

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of bicyclic heterocycles, which include pyrrolo-pyrroles, pyrrolo-indoles, and pyrrolo-oxazines. Key structural distinctions and their implications are summarized below:

Compound Core Structure Substituents Key Properties
Trans-Tert-Butyl 4-Benzylhexahydropyrrolo[3,4-B][1,4]Oxazine-6(2H)-Carboxylate Hexahydropyrrolo[3,4-B]oxazine 4-Benzyl, 6-tert-butyl ester High rigidity; moderate lipophilicity due to benzyl; tert-butyl enhances stability
(3aS,6aS)-tert-Butyl 5-(1H-Benzo-triazole-5-carbonyl)pyrrolo[3,4-c]pyrrole-2-carboxylate (Compound 24, ) Pyrrolo[3,4-c]pyrrole 5-Benzo-triazole, tert-butyl ester Enzyme inhibition (ATX); lower solubility due to aromatic substituents
4-Benzyl-1,4-dihydropyrrolo[3,4-b]indol-3(2H)-one (Compound 20, ) Pyrrolo[3,4-b]indole 4-Benzyl, 3-keto Aromatic indole core increases planarity; keto group enhances hydrogen bonding
2,4-Diphenyl-1-methyl-pyrrolo[3,4-b]indol-3(2H)-one (Compound 12, ) Pyrrolo[3,4-b]indole 2,4-Diphenyl, 1-methyl Methyl group improves metabolic stability; diphenyl enhances π-π interactions

Key Differences :

  • Ring Saturation : The target compound’s saturated oxazine ring reduces aromaticity, increasing flexibility compared to indole-based analogues .
  • Substituent Effects : The benzyl group in the target compound parallels substituents in indole derivatives (e.g., Compound 20), but the tert-butyl ester offers superior steric protection against hydrolysis compared to methyl or unprotected esters .
Physicochemical and Pharmacological Properties
  • Solubility : The tert-butyl group in the target compound likely enhances organic solubility compared to polar substituents (e.g., benzo-triazole in Compound 24), as seen in HT-Solubility assays .
  • Metabolic Stability : The benzyl group in the target compound may undergo oxidative metabolism similar to diphenyl analogues (Compound 12), but the tert-butyl ester could slow degradation .

Q & A

Basic Synthesis: What are the common synthetic routes for preparing pyrrolo-oxazine derivatives like trans-tert-butyl 4-benzylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate?

Methodological Answer:
Pyrrolo-oxazine derivatives are typically synthesized via cyclization or condensation reactions. For example:

  • Fischer indolization : Reacting phenylhydrazines with ketones or diketones under acidic conditions (e.g., acetic acid) forms fused pyrrolo-indole/oxazine scaffolds .
  • Multi-step functionalization : Protecting groups (e.g., tert-butoxycarbonyl, Boc) are introduced early to stabilize intermediates. For instance, Boc-protected piperazine derivatives are synthesized using anhydrous conditions and reagents like tert-butyl chloroformate .
  • Key steps :
    • Nitrogen protection (e.g., Boc) to prevent side reactions.
    • Cyclization under reflux (80–100°C) in acetic acid or THF .
    • Purification via chromatography or crystallization .

Example Synthesis Table (Analogous Compounds):

Starting MaterialReaction ConditionsYieldCharacterization TechniquesReference
Phenylhydrazine + diketoneAcetic acid, 80°C, 12 h85–99%NMR, IR, MS
Boc-protected amineTHF, n-BuLi, −78°C, quenching with R-X67–94%X-ray crystallography

Advanced Synthesis: How can reaction yields be optimized for intermediates prone to decomposition?

Methodological Answer:

  • Temperature control : Sensitive intermediates (e.g., enolates or lithiated species) require low temperatures (−78°C) and inert atmospheres (N₂/Ar) to prevent degradation .
  • Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) or organocatalysts can accelerate cyclization while minimizing side reactions .
  • In situ monitoring : Techniques like TLC or HPLC-MS help identify decomposition byproducts early .
  • Stabilization strategies : Bulky protecting groups (e.g., Boc) or sterically hindered solvents (e.g., THF) enhance intermediate stability .

Basic Characterization: Which spectroscopic methods are critical for confirming the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks for the benzyl (δ 7.2–7.4 ppm), tert-butyl (δ 1.2–1.4 ppm), and oxazine ring protons (δ 3.5–4.5 ppm) .
  • IR spectroscopy : Confirm carbonyl (C=O) stretches (~1700 cm⁻¹) and N–H bonds (~3300 cm⁻¹) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .

Example Spectral Data (Analogous Compounds):

Compound¹H NMR Key Peaks (δ, ppm)IR (cm⁻¹)Reference
Boc-protected benzoxazine1.42 (s, 9H, Boc), 4.25 (m, 2H)1695 (C=O)
Pyrroloindole derivative7.30–7.45 (m, 5H, benzyl)3280 (N–H)

Advanced Characterization: How is X-ray crystallography applied to resolve stereochemical ambiguities?

Methodological Answer:

  • Crystal growth : Slow evaporation of saturated solutions (e.g., ethanol/water) produces diffraction-quality crystals .
  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector. SHELX programs refine the structure, analyzing bond lengths/angles to confirm stereochemistry .
  • Hydrogen bonding : Intermolecular interactions (e.g., N–H⋯O) stabilize the crystal lattice and validate the proposed conformation .

Data Contradictions: How should discrepancies in melting points or spectral data be addressed?

Methodological Answer:

  • Reproducibility checks : Repeat synthesis under standardized conditions (e.g., purity of reagents, exact temperature) .
  • Impurity analysis : Use HPLC or GC-MS to identify contaminants affecting physical properties .
  • Dynamic NMR : Variable-temperature NMR can resolve conformational equilibria causing spectral inconsistencies .

Pharmacological Evaluation: What in vitro assays are suitable for studying bioactivity?

Methodological Answer:

  • Enzyme inhibition : Use fluorogenic substrates (e.g., Amplex Red) to measure inhibitory activity against targets like autotaxin .
  • Cytotoxicity assays : MTT or SRB assays evaluate antiproliferative effects in cancer cell lines .
  • Metabolic stability : Incubate compounds with liver microsomes and quantify degradation via LC-MS .

Stability Analysis: How does the compound degrade under varying pH or temperature?

Methodological Answer:

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), or oxidative (H₂O₂) conditions, then monitor degradation via HPLC .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (e.g., 196–198°C for related compounds) .
  • Light sensitivity : Store samples in amber vials to prevent photodegradation .

Structural Analog Design: How do modifications to the benzyl or tert-butyl groups affect activity?

Methodological Answer:

  • Benzyl substitution : Electron-withdrawing groups (e.g., NO₂) enhance electrophilicity, while electron-donating groups (e.g., OMe) improve solubility .
  • Boc removal : Deprotection with TFA yields free amines for further functionalization .

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